2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide
Description
This compound belongs to the pyrazolo-pyridazine class, characterized by a fused heterocyclic core with a cyclopropyl group at position 4, a phenyl group at position 1, and an acetamide side chain substituted with a 2-methylphenyl moiety. The acetamide linkage and aromatic substituents are critical for modulating solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-7-5-6-10-19(15)25-20(29)14-27-23(30)22-18(21(26-27)16-11-12-16)13-24-28(22)17-8-3-2-4-9-17/h2-10,13,16H,11-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVSOFFXUBFGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide is a novel heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyridazines. Its unique structure, characterized by a cyclopropyl group and a phenyl ring, positions it as a candidate for various biological activities, particularly in medicinal chemistry and pharmacological research.
- Molecular Formula : C23H21N5O2
- Molecular Weight : 399.4 g/mol
- CAS Number : 1105239-09-5
This compound's structure suggests potential interactions with biological targets due to its functional groups, which may facilitate nucleophilic substitutions and other chemical reactions relevant to biological activity.
Biological Activity Overview
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyridazine class exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound are yet to be fully elucidated but can be inferred from related compounds.
Anti-inflammatory Activity
Research on similar pyrazolo derivatives has shown promising anti-inflammatory properties. For instance, derivatives have been tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that modifications in the structure can significantly influence the anti-inflammatory potency of these compounds .
Anticancer Potential
The anticancer potential of pyrazolo derivatives has also been explored extensively. Inhibition of specific kinases involved in cancer progression is a key mechanism through which these compounds exert their effects. For example, Polo-like kinase (PLK4) inhibitors have shown promise in treating various cancers by disrupting centriole biogenesis .
The precise mechanism of action for this compound remains to be fully characterized; however, it is hypothesized that its activity may involve:
- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Targeting Kinases : The structural features may allow for interaction with various kinases involved in cell proliferation and survival pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:
- Synthesis and Evaluation : Atatreh et al. synthesized several new pyrazolo derivatives and evaluated their anti-inflammatory properties through COX inhibition assays .
- In Vivo Studies : Other studies have demonstrated the efficacy of similar compounds in vivo using models such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests, indicating significant anti-inflammatory effects comparable to established drugs like indomethacin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The target compound’s pyrazolo[3,4-d]pyridazine core distinguishes it from analogs like 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide (), which features a pyrazolo[3,4-b]pyridine scaffold. Key differences include:
- Substituents : The cyclopropyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl group in the analog, which increases lipophilicity but risks toxicity .
Acetamide Side Chain Variations
- Analog () : The 4-methoxyphenyl acetamide in the analog improves solubility due to the electron-donating methoxy group but may decrease membrane permeability .
Key Observations :
- Synthetic Flexibility : The acetamide side chain in both the target compound and ’s analog is introduced via nucleophilic substitution, but the cyclopropyl group in the target may require specialized reagents (e.g., cyclopropane derivatives) .
- Thermal Stability : The analog in has a high melting point (209–211°C), suggesting strong crystalline packing due to its methoxy and chlorophenyl groups, whereas the target compound’s stability remains uncharacterized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
